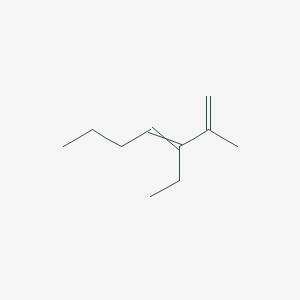
3-Ethyl-2-methyl-1,3-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methyl-1,3-heptadiene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1,3-heptadiene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-1,3-butadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be used to promote the coupling of ethyl and methyl groups with 1,3-butadiene derivatives. These catalytic processes are often carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-1,3-heptadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bonds can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where reagents such as halogens or acids add across the double bonds to form halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium or platinum catalyst
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-Ethyl-2-methyl-1,3-heptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving dienes, providing insights into the mechanisms of these biological processes.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its double bonds can undergo polymerization reactions to form useful products.
Mechanism of Action
The mechanism by which 3-Ethyl-2-methyl-1,3-heptadiene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
3-Ethyl-2-methyl-1,3-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with a similar structure but different substitution pattern.
2,3-Heptadiene: A cumulated diene with two double bonds connected to the same carbon atom.
3-Ethyl-5-methyl-2,4-heptadiene: A diene with additional methyl and ethyl groups, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C10H18 |
|---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhepta-1,3-diene |
InChI |
InChI=1S/C10H18/c1-5-7-8-10(6-2)9(3)4/h8H,3,5-7H2,1-2,4H3 |
InChI Key |
DSUIRCJYWFKDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



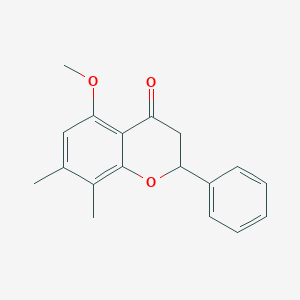
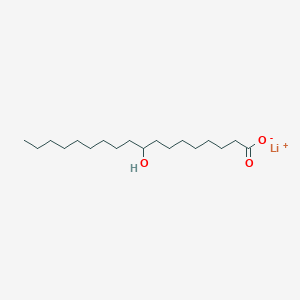
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
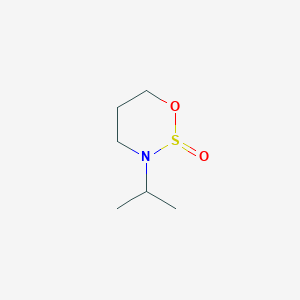
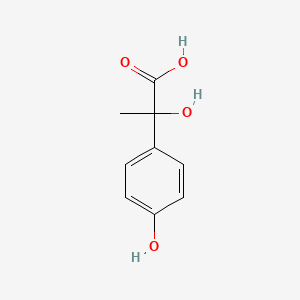

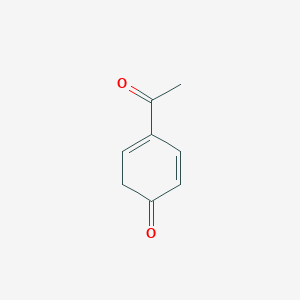
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
